3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide
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Overview
Description
3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide is a compound that features both an imidazole ring and a sulfonamide group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the sulfonamide group consists of a sulfonyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated imidazole derivatives.
Scientific Research Applications
3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential as an antimicrobial agent.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials.
Mechanism of Action
The mechanism of action of 3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial DNA synthesis and cell division, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure, used as an antimicrobial agent.
Benzimidazole: A compound with a similar imidazole ring structure, used in various pharmaceutical applications.
Uniqueness
3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide is unique due to the combination of the imidazole ring and the sulfonamide group, which provides a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to simpler sulfonamides or imidazole derivatives .
Properties
CAS No. |
1342616-05-0 |
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Molecular Formula |
C9H10N4O2S |
Molecular Weight |
238.265 |
IUPAC Name |
3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c10-7-2-1-3-8(6-7)16(14,15)13-9-11-4-5-12-9/h1-6H,10H2,(H2,11,12,13) |
InChI Key |
GMHBRIZTMAHACV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CN2)N |
Synonyms |
3-AMINO-N-(1H-IMIDAZOL-2-YL)BENZENE-1-SULFONAMIDE |
Origin of Product |
United States |
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